molecular formula C9H19ClO3 B157626 2-Chloro-1,1,3-triethoxypropane CAS No. 10140-99-5

2-Chloro-1,1,3-triethoxypropane

Cat. No. B157626
CAS RN: 10140-99-5
M. Wt: 210.7 g/mol
InChI Key: WEGSOVKZMZPKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,1,3-triethoxypropane, also known as ethyl chloroacetate or ECA, is a colorless, flammable liquid that is commonly used as an intermediate in organic synthesis. It has a wide range of applications in the chemical industry, including the production of pharmaceuticals, agrochemicals, and flavors. In

Scientific Research Applications

ECA has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used as a solvent in chromatography and as a crosslinking agent in polymer chemistry. In addition, ECA has been shown to have antimicrobial properties and is being investigated as a potential agent for the treatment of bacterial infections.

Mechanism Of Action

The mechanism of action of ECA is not well understood. However, it is thought to act as an alkylating agent, reacting with nucleophilic groups in proteins and nucleic acids. This can lead to the disruption of cellular processes and ultimately cell death.

Biochemical And Physiological Effects

ECA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against Candida albicans. In addition, ECA has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

ECA has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store, and has a long shelf life. However, ECA is highly reactive and can be hazardous if not handled properly. It is also toxic and can cause skin and eye irritation, as well as respiratory problems if inhaled.

Future Directions

There are a number of potential future directions for research on ECA. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its efficacy against a wider range of bacterial and fungal species, as well as its mechanism of action. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness against different types of cancer cells, as well as its toxicity and side effects. Finally, ECA could be further investigated as a reagent in organic synthesis, particularly in the preparation of complex molecules.

Synthesis Methods

The synthesis of ECA involves the reaction of chloroacetyl chloride with ethanol in the presence of a catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of ECA and hydrogen chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.

properties

CAS RN

10140-99-5

Product Name

2-Chloro-1,1,3-triethoxypropane

Molecular Formula

C9H19ClO3

Molecular Weight

210.7 g/mol

IUPAC Name

2-chloro-1,1,3-triethoxypropane

InChI

InChI=1S/C9H19ClO3/c1-4-11-7-8(10)9(12-5-2)13-6-3/h8-9H,4-7H2,1-3H3

InChI Key

WEGSOVKZMZPKLO-UHFFFAOYSA-N

SMILES

CCOCC(C(OCC)OCC)Cl

Canonical SMILES

CCOCC(C(OCC)OCC)Cl

Other CAS RN

10140-99-5

synonyms

2-Chloro-1,1,3-triethoxypropane

Origin of Product

United States

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